molecular formula C10H12N2O2 B1425842 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid CAS No. 1246548-23-1

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Cat. No. B1425842
CAS RN: 1246548-23-1
M. Wt: 192.21 g/mol
InChI Key: NLVZSGWOVCZDFX-UHFFFAOYSA-N
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Description

“7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine” is a chemical compound with the molecular formula C9H12N2 . It has a molecular weight of 148.21 .


Molecular Structure Analysis

The InChI code for “7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine” is 1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine” is an off-white solid .

Scientific Research Applications

Anticancer Activity

Naphthyridine derivatives, including 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid, have shown promising results in anticancer research. They have been evaluated for their antiproliferative activity in vitro against various cancer cell lines such as Hela (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Anti-HIV Properties

These compounds also exhibit potential as anti-HIV agents. The pharmacological activities of naphthyridines extend to combating human immunodeficiency virus (HIV), which is a significant area of research given the global impact of HIV/AIDS .

Antimicrobial Effects

The antimicrobial properties of naphthyridines make them valuable in the development of new antibiotics and antiseptics. Their ability to inhibit the growth of microorganisms can be harnessed in various medical and pharmaceutical applications .

Analgesic and Anti-inflammatory Uses

Naphthyridines have analgesic and anti-inflammatory activities, which can be beneficial in treating pain and inflammation-related conditions. This opens up possibilities for developing new pain relief medications .

Antioxidant Activity

These compounds are also known for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage .

Synthetic Strategies and Reactivity

The synthesis and reactivity of naphthyridines are areas of active research. Advances in synthetic strategies can lead to more efficient production methods and novel derivatives with enhanced biological activities .

Safety and Hazards

“7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-3,8H,4-5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVZSGWOVCZDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC(N2)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Reactant of Route 2
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Reactant of Route 3
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Reactant of Route 4
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Reactant of Route 5
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Reactant of Route 6
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid

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